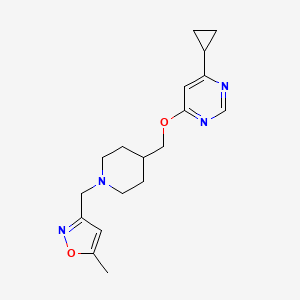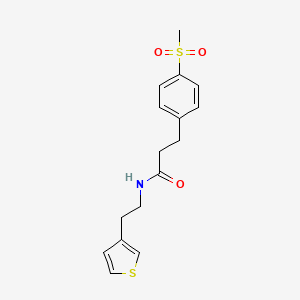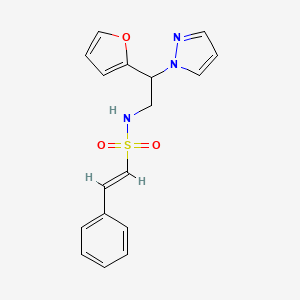
N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide, also known as BPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying certain biological processes. BPB is a sulfonamide derivative that has been shown to selectively inhibit the activity of a specific type of enzyme, making it a valuable tool for researchers studying the role of this enzyme in various biological systems.
Aplicaciones Científicas De Investigación
σ1 Receptor Ligands
The compound has been studied for its potential as a potent and selective σ1 receptor ligand . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface. It’s involved in various cellular functions, and its ligands have been shown to have therapeutic potential in a wide range of diseases, including pain, cancer, and neurodegenerative disorders .
GPR17 Modulation
Research has indicated that this compound could be involved in the modulation of the G protein-coupled receptor 17 (GPR17) . GPR17 has been proposed to be a key player in the modulation of myelination of neurons in the central nervous system (CNS). This could have implications for diseases like multiple sclerosis, where myelination is disrupted .
Anti-Alzheimer’s Agents
The compound has been investigated for its potential as an anti-Alzheimer’s agent . Alzheimer’s disease is a neurodegenerative condition that affects a large portion of the aged population. This compound has been found to inhibit acetylcholinesterase enzyme (AChE) with an IC50 value of 0.01 µM, which can be a significant factor in the treatment of Alzheimer’s disease .
Crystallographic Studies
The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is closely related to “N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide”, has been studied for its crystallographic properties . Understanding the crystal structure of these compounds can provide valuable insights into their physical and chemical properties, and can guide the design of new drugs .
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The compound has been associated with the synthesis and quantitative structure-activity relationship of fatty acid amide hydrolase (FAAH) inhibitors . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. Inhibitors of FAAH have potential therapeutic applications in a range of conditions, including pain, inflammation, and sleep disorders .
Antithrombotic Treatment
The compound has been associated with the selective inhibition of coagulation factor VIIa . This has recently gained attraction as an interesting approach towards antithrombotic treatment .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase and beta-secretase 1 , which play crucial roles in neural signaling and amyloid precursor protein processing, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide . .
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGFGLJSNHBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)
![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)
![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)
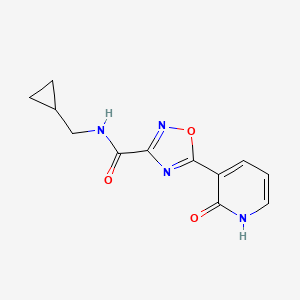
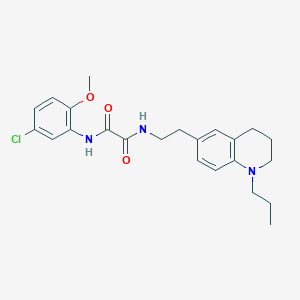
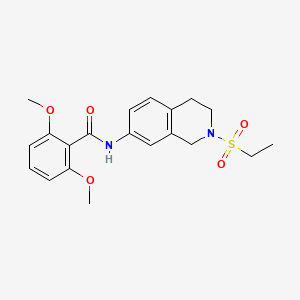

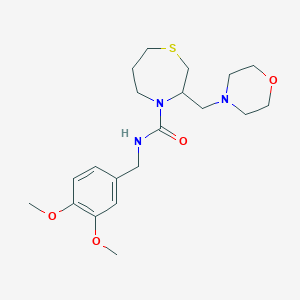
![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)
